4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide
Description
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carbothioic acid amide moiety at position 5. Its structure confers unique electronic and steric properties, making it a candidate for diverse biological activities. Studies highlight its role in enzyme inhibition, particularly xanthine reductase (XR), where derivatives like 4-methyl-[1,2,3]-thiadiazole-5-carboxylic acid benzyloxyamide (MTB) mitigate cytotoxicity induced by 9,10-phenanthrenequinone (9,10-PQ) . The carbothioic acid amide group enhances stability and binding affinity compared to carboxylic acid derivatives, influencing pharmacological profiles .
Properties
IUPAC Name |
4-methylthiadiazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKJUXFSUEJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrazine Hydrate-Mediated Conversion of Ethyl Ester Precursors
One of the primary methods to prepare 4-Methyl-thiadiazole-5-carbothioic acid amide involves a multi-step approach starting from the corresponding ethyl ester of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Procedure Overview:
- Starting Material: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester.
- Reagent: Hydrazine hydrate monohydrate.
- Solvent: Ethanol.
- Conditions: Slow addition of hydrazine hydrate to the ester solution at room temperature, followed by reflux.
- Outcome: Formation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide intermediate with a high yield (~94.87%).
This intermediate can be further converted to the carbothioic acid amide by appropriate sulfurization or amidation steps, although explicit details on this final step are less documented in the source.
| Step | Reactant | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester | Hydrazine hydrate in ethanol, reflux | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | 94.87 |
Notes: Variations of this method allow substitution of the methyl group with other substituents such as chloro or cyclopropyl, indicating the method’s versatility.
Multi-Step Synthesis Involving Sulfurization and Cyclization
Research on related 1,3,4-thiadiazole derivatives provides insights into preparation strategies that can be adapted for 4-methyl-thiadiazole-5-carbothioic acid amide. These methods typically involve:
- Alkylation or acylation of thiadiazole precursors.
- Use of sulfur-containing reagents to introduce the thioamide group.
- Cyclization under controlled conditions to form the heterocyclic ring.
For example, in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, potassium carbonate-mediated alkylation in dimethylformamide followed by alkaline hydrolysis and oxidative cyclization has been reported. While this study focuses on 1,3,4-thiadiazoles, the chemical principles are applicable for constructing thiadiazole rings and introducing carbothioic acid amide groups.
Oxidative Cyclization of Thiourea Derivatives
Another approach involves the reaction of symmetrical dithiobiureas or thioureidoethylthiourea derivatives with oxidizing agents such as chloranil or bromanil to form substituted thiadiazoles, including carbothioic acid amide derivatives.
Key Features:
- Reaction of thiourea derivatives with tetrabromo- or tetrachloro-benzoquinones in tetrahydrofuran at room temperature.
- Formation of charge-transfer complexes followed by cyclization.
- Isolation of substituted 1,3,4-thiadiazole derivatives with carbothioic acid amide functionality.
- Yields vary depending on substituents but are generally moderate (12-26% for thiadiazole products).
| Reactants | Oxidizing Agent | Solvent | Temperature | Products | Yield (%) |
|---|---|---|---|---|---|
| N,N′-disubstituted hydrazinecarbothioamides | Chloranil / Bromanil | THF | Room temp, 48h | 2,5-Disubstituted 1,3,4-thiadiazoles (carbothioic acid amides) | 12-26 |
Spectroscopic data (NMR, IR, MS) confirm the formation of the thiadiazole ring and the carbothioic acid amide group.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Hydrazine hydrate conversion of ethyl ester | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester | Hydrazine hydrate, ethanol | Reflux | ~95% (intermediate) | High yield; intermediate formation |
| Alkylation and cyclization | Thiadiazole precursors | K2CO3, DMF, sulfurization agents | Multi-step, alkaline medium | 84-87% (related derivatives) | Adaptable for carbothioic acid amide synthesis |
| Oxidative cyclization of thiourea derivatives | Thiourea derivatives | Chloranil/bromanil, THF | Room temp, 48h | 12-26% | Moderate yield; complex reaction pathway |
Research Findings and Analytical Data
- Spectroscopic Characterization: The prepared compounds are typically characterized by IR (showing characteristic C=O and C=S stretches), NMR (1H and 13C confirming ring and substituent positions), and mass spectrometry (confirming molecular ion peaks and fragmentation patterns).
- Reaction Mechanisms: Oxidative cyclization involves charge-transfer complex formation, elimination of HX, nucleophilic attacks, and ring closure steps leading to the thiadiazole ring with carbothioic acid amide substituents.
- Yield Optimization: Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly affect yields and purity. Reflux in ethanol with hydrazine hydrate is highly efficient for intermediate formation, while oxidative cyclizations require longer reaction times and careful control of oxidant equivalents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the thiadiazole ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 4-methyl-[1,2,3]thiadiazole-5-carbothioic acid amide exhibit significant antimicrobial activity. For instance, a study synthesized new derivatives and evaluated their in vitro effectiveness against various bacterial strains. The compound with the 5-nitro-2-furoyl moiety demonstrated the highest bioactivity with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL against Staphylococcus aureus strains, outperforming traditional antibiotics like nitrofurantoin .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Minimum Inhibitory Concentration (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 15 | 1.95–15.62 | Staphylococcus aureus ATCC 25923 |
| Compound 15 | 3.91–62.5 | Micrococcus luteus ATCC 10240 |
| Nitrofurantoin | - | Reference for comparison |
This antimicrobial efficacy suggests potential applications in developing new antibiotics or preservatives in pharmaceuticals and food industries.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory processes. The inhibition of PDE4 has therapeutic implications for treating conditions such as asthma, allergic rhinitis, and other inflammatory disorders .
Case Study: PDE4 Inhibition
A study evaluated the pharmacokinetics and safety profile of a derivative related to this compound. Results showed that this derivative had a significantly lower systemic exposure compared to established treatments like fluticasone propionate while maintaining efficacy in reducing inflammation . This suggests that it could be a viable candidate for once-daily therapies in managing chronic inflammatory conditions.
Agricultural Applications
In agricultural science, derivatives of this compound have been explored for their pest control capabilities. These compounds have shown promise as effective agents against insect pests and pathogenic fungi. For example, a novel derivative demonstrated significant insecticidal activity, indicating its potential as a biopesticide in sustainable agriculture .
Table 2: Efficacy of Thiadiazole Derivatives in Pest Control
| Compound | Target Organism | Efficacy Level |
|---|---|---|
| 4-(1-fluoroethyl)-1,2,3-thiadiazole-5-carboxylic acid amide | Various insect pests | High |
| Other derivatives | Pathogenic fungi | Moderate to High |
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thiadiazole Derivatives
Substituent Modifications
- 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid benzyloxyamide (MTB) : Replacing the carbothioic acid amide with a benzyloxyamide group enhances XR inhibition, reducing cytotoxicity in 9,10-PQ-treated cells. This highlights the role of bulky substituents in enzyme binding .
- However, the 1,3,4-thiadiazole isomer alters electronic distribution compared to the 1,2,3-thiadiazole core, affecting reactivity .
- 4-Methyl-N’-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides : Carbohydrazide derivatives exhibit antioxidant and antimicrobial activities, suggesting that nitrogen-rich substituents enhance redox modulation .
Heterocycle Isomerism
- 5-Amino-3-methyl-1,2,4-thiadiazole: The 1,2,4-thiadiazole isomer positions substituents differently, reducing steric interactions and altering hydrogen-bonding capabilities.
- Benzo[c][1,2,5]thiadiazole derivatives : Fusion with a benzene ring (e.g., 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine) shifts electronic properties, increasing planarity and π-π stacking interactions, which may enhance antitumor activity .
Functional Group Replacements
Physicochemical Properties
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in 4-methyl-4′-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)-1,2,3-thiadiazole-5-carboxanilide) increase metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .
- Amide vs. Carboxylic Acid : Carbothioic acid amides exhibit higher stability than carboxylic acid derivatives (e.g., MTB) due to reduced susceptibility to esterase hydrolysis .
Biological Activity
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiourea derivatives with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been documented, including the Ugi reaction, which allows for the formation of multiple derivatives that retain the core thiadiazole structure while introducing various functional groups to enhance biological activity .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of 4-methyl-[1,2,3]thiadiazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from 4-methyl-[1,2,3]thiadiazole exhibited MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, demonstrating strong antibacterial effects compared to standard antibiotics like nitrofurantoin .
- Fungicidal Activity : Preliminary bioassays indicated that these compounds possess moderate to strong fungicidal activity against several fungi at a concentration of 50 μg/mL .
| Compound | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| This compound | 1.95 - 15.62 | Antibacterial | |
| Various derivatives | 50 | Fungicidal |
Anticancer Activity
Research has also explored the anticancer potential of this compound and its derivatives. Some key findings include:
- In vitro Studies : Certain derivatives demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating considerable potency .
- Mechanism of Action : The mechanism is thought to involve the inhibition of specific enzymes related to tumor growth and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of derivatives synthesized from 4-methyl-[1,2,3]thiadiazole against common pathogens. The results showed that some compounds had MIC values significantly lower than those of traditional antibiotics, indicating their potential as effective antimicrobial agents .
- Fungicidal Properties : Another investigation focused on the fungicidal properties of these compounds against phytopathogenic fungi. The results revealed broad-spectrum activity with inhibition rates between 67% and 89% against tested strains .
Q & A
Q. What are the common synthetic routes for 4-methyl-[1,2,3]thiadiazole-5-carbothioic acid amide?
The compound is typically synthesized via cyclocondensation reactions. For example, thiadiazole derivatives are often prepared by refluxing precursors like nitriles or thiosemicarbazides with appropriate reagents (e.g., acetic acid, sodium acetate) under classical or microwave conditions. Microwave synthesis offers faster reaction times and higher yields compared to traditional methods . A representative procedure involves coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amidation .
Q. How is the compound characterized structurally?
Key characterization techniques include:
- X-ray crystallography to determine molecular conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- FTIR and NMR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and molecular connectivity .
- Elemental analysis to verify purity and stoichiometry .
Q. What solvents and purification methods are optimal for synthesis?
Polar aprotic solvents (e.g., acetic acid, DMF) are commonly used for cyclocondensation reactions. Purification often involves recrystallization from ethanol/acetone mixtures or column chromatography with ethyl acetate/hexane gradients. Slow evaporation of acetone solutions can yield crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How do structural modifications influence biological activity in thiadiazole derivatives?
Substitutions on the thiadiazole ring (e.g., methyl groups, pyridinyl moieties) significantly impact bioactivity. For instance:
- A methyl group at position 4 enhances lipophilicity, improving membrane permeability .
- Pyridinyl substituents increase hydrogen-bonding potential, which correlates with antimicrobial and anticancer activities . Computational studies (e.g., molecular docking) can predict binding affinities to target enzymes .
Q. What methodologies resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in:
- Assay conditions (e.g., pH, temperature, solvent polarity).
- Structural analogs (e.g., sulfur vs. oxygen in heterocycles).
- Target specificity (e.g., enzyme vs. receptor binding).
Systematic structure-activity relationship (SAR) studies and standardized in vitro protocols (e.g., MTT assays for cytotoxicity) are critical for validation .
Q. How can computational modeling optimize experimental design?
- Density Functional Theory (DFT) predicts vibrational spectra and electronic properties, aiding in functional group identification .
- Molecular Dynamics (MD) simulations assess stability in biological environments (e.g., protein-ligand interactions over 100-ns trajectories) .
- QSAR models guide the design of derivatives with enhanced potency .
Q. What strategies improve catalytic applications of thiadiazole derivatives?
Thiadiazole-based ligands can coordinate with metals (e.g., Pd) to catalyze reactions like alkoxycarbonylation. Optimizing ligand-metal ratios and reaction temperatures (e.g., 363 K for 6 hours) enhances catalytic efficiency .
Q. How are stability and shelf-life assessed under varying storage conditions?
Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) combined with HPLC monitoring detect degradation products. Thiadiazole derivatives are typically stored at -20°C in anhydrous solvents to prevent hydrolysis .
Methodological Considerations
Q. What analytical techniques validate synthetic intermediates?
- GC-MS identifies volatile byproducts .
- LC-MS confirms molecular weights of non-volatile intermediates .
- TLC with UV visualization tracks reaction progress .
Q. How are supramolecular interactions leveraged in material science applications?
Thiadiazole derivatives form hydrogen-bonded networks (e.g., N–H···N interactions) that stabilize crystal lattices. These properties are exploited in designing coordination polymers for catalytic or sensing applications .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
